A Comprehensive Technical Guide to 9,10-Dibromoanthracene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications
A Comprehensive Technical Guide to 9,10-Dibromoanthracene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides an in-depth exploration of 9,10-dibromoanthracene-2-sulfonyl chloride, a specialized organic compound positioned at the intersection of fluorescent molecular probes and reactive intermediates for drug discovery. By combining the unique photophysical properties of the 9,10-dibromoanthracene core with the versatile reactivity of an aromatic sulfonyl chloride, this molecule offers significant potential for researchers in medicinal chemistry, materials science, and chemical biology. This document details the compound's fundamental properties, outlines a logical synthetic pathway, analyzes its core reactivity, and discusses its prospective applications, particularly in the development of novel therapeutics and advanced chemical probes.
Core Molecular Properties and Characteristics
9,10-Dibromoanthracene-2-sulfonyl chloride (CAS No. 210174-74-6) is a polycyclic aromatic hydrocarbon derivative. Its structure is built upon the rigid, planar anthracene scaffold, which is well-known for its intrinsic fluorescence. The strategic placement of two bromine atoms at the 9 and 10 positions significantly influences the molecule's electronic properties and provides reactive handles for further functionalization through cross-coupling reactions.[1] The addition of the sulfonyl chloride group at the 2-position introduces a highly reactive electrophilic center, making the compound a valuable intermediate for covalent modification of various nucleophiles.
The molecular formula of the compound is C₁₄H₇Br₂ClO₂S, and its molecular weight is 434.53 g/mol .[2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 9,10-Dibromoanthracene-2-sulfonyl Chloride
| Property | Value | Source(s) |
| IUPAC Name | 9,10-dibromoanthracene-2-sulfonyl chloride | - |
| CAS Number | 210174-74-6 | [2][3] |
| Molecular Formula | C₁₄H₇Br₂ClO₂S | [2][3] |
| Molecular Weight | 434.53 g/mol | [2][3] |
| Appearance | Expected to be a yellow crystalline solid | [4] |
| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like chloroform, benzene, and toluene. | [5][6] |
Note: Some properties are inferred from the parent compound, 9,10-dibromoanthracene, due to limited direct experimental data for the sulfonyl chloride derivative.
Synthesis Pathway and Mechanistic Rationale
The synthesis of 9,10-dibromoanthracene-2-sulfonyl chloride logically proceeds in two primary stages: the preparation of the 9,10-dibromoanthracene precursor, followed by the introduction of the sulfonyl chloride functionality via chlorosulfonation.
Stage 1: Synthesis of 9,10-Dibromoanthracene
The precursor, 9,10-dibromoanthracene, is readily synthesized from anthracene via electrophilic aromatic substitution. While traditional methods often use hazardous molecular bromine, a safer and more efficient approach employs bromodimethylsulfonium bromide (BDMS) as the brominating agent.[7] This method offers excellent yields under mild conditions.[7]
Diagram 1: Synthesis of 9,10-Dibromoanthracene
Caption: Workflow for the synthesis of the 9,10-dibromoanthracene precursor.
Experimental Protocol: Synthesis of 9,10-Dibromoanthracene
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr gas byproduct.
-
Reaction Mixture: To the flask, add anthracene (1 equivalent) and dissolve it in dichloromethane (DCM).
-
Reagent Addition: Add bromodimethylsulfonium bromide (BDMS) (2.2-2.4 equivalents) to the solution portion-wise while stirring at room temperature.
-
Reaction: Stir the mixture for the appropriate time (typically 30-60 minutes), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Isolation: Upon completion, the product typically precipitates from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with fresh DCM and dry it under a vacuum to yield high-purity 9,10-dibromoanthracene as a yellow solid.
Stage 2: Chlorosulfonation of 9,10-Dibromoanthracene
The introduction of the sulfonyl chloride group onto the aromatic ring is most commonly achieved via electrophilic substitution using chlorosulfonic acid (ClSO₃H). This powerful reagent sulfonates and chlorinates the aromatic ring in a single step. The substitution is expected to occur at the 2-position, which is one of the most reactive sites on the anthracene ring system (after the 9 and 10 positions are blocked).
Diagram 2: Proposed Synthesis of 9,10-Dibromoanthracene-2-sulfonyl Chloride
Caption: Proposed workflow for the chlorosulfonation of 9,10-dibromoanthracene.
Experimental Protocol: Chlorosulfonation (General Procedure) Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed under anhydrous conditions in a high-efficiency fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet to maintain an inert atmosphere. Cool the flask in an ice bath (0-5°C).
-
Reagent Preparation: Charge the dropping funnel with chlorosulfonic acid (1.1-1.5 equivalents).
-
Reaction: Dissolve 9,10-dibromoanthracene (1 equivalent) in a minimal amount of anhydrous DCM in the flask. Begin adding the chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product, being insoluble in water, will precipitate out.[9][10]
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acid residues, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hot toluene.
Chemical Reactivity and Applications in Drug Development
The utility of 9,10-dibromoanthracene-2-sulfonyl chloride is rooted in the distinct reactivity of its two key functional regions: the sulfonyl chloride group and the dibromoanthracene core.
Reactivity of the Aryl Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing diverse molecular architectures, particularly in medicinal chemistry.[11] The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages.[12] This reaction is fundamental to the synthesis of the "sulfa drugs" and a vast number of modern pharmaceuticals.[12]
Diagram 3: Core Reactivity of the Sulfonyl Chloride Moiety
Caption: Primary reactions of 9,10-dibromoanthracene-2-sulfonyl chloride.
Applications in Drug Development & Chemical Biology:
-
Fragment-Based Drug Discovery (FBDD): The compound can be used to screen for novel binders to biological targets. By reacting it with a library of amine- or alcohol-containing fragments, a diverse set of fluorescently tagged molecules can be generated for high-throughput screening.
-
Fluorescent Labeling: The anthracene core's inherent fluorescence allows the molecule to function as a fluorescent reporter tag. It can be covalently attached to proteins (e.g., via lysine or tyrosine residues), peptides, or other biomolecules to study their localization, conformation, and interactions.
-
Synthesis of Bioactive Sulfonamides: It serves as a sophisticated building block for creating novel sulfonamide-based drug candidates, where the dibromoanthracene moiety can provide additional binding interactions (e.g., π-stacking) or modulate the compound's solubility and pharmacokinetic properties.
Reactivity of the 9,10-Dibromoanthracene Core
The bromine atoms at the 9 and 10 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[1] This allows for the extension of the conjugated π-system by introducing new aryl or vinyl groups, which can be used to fine-tune the compound's photophysical properties (e.g., shifting the emission wavelength) or to add further points of attachment for creating complex molecular probes or bivalent inhibitors.
Safety, Handling, and Disposal
A thorough understanding of the hazards associated with 9,10-dibromoanthracene-2-sulfonyl chloride is critical for its safe handling. The hazard profile is a composite of its constituent parts.
-
9,10-Dibromoanthracene Core: This component is classified as an irritant to the skin, eyes, and respiratory system.[4] It is also recognized as being very toxic to aquatic life with long-lasting effects.[13]
-
Aryl Sulfonyl Chloride Group: This functional group is highly corrosive and water-reactive.[14][15] Contact with moisture or water leads to a violent reaction that liberates corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. It is extremely destructive to mucous membranes, the upper respiratory tract, skin, and eyes.[14]
Table 2: GHS Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Corrosivity | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338 |
| Reactivity | H290: May be corrosive to metals | P234 |
| Irritation | H315, H319, H335: Causes skin/eye/respiratory irritation | P261, P264, P302+P352 |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
Handling Recommendations:
-
Always handle in a chemical fume hood with the sash at the lowest practical height.
-
Wear comprehensive PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Ensure all glassware and solvents are scrupulously dried before use to prevent violent reactions.
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.
Disposal:
-
Waste material must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Small spills should be absorbed with a dry, inert material (e.g., sand or vermiculite), collected into a sealed container, and treated as hazardous waste.
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